N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-13-31-22(23-14)24-20(28)17-11-26(10-16-8-5-9-30-16)12-18-19(17)25-27(21(18)29)15-6-3-2-4-7-15/h2-4,6-7,11-13,16H,5,8-10H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAGFIZUJBSHGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, a pyrazolo[4,3-c]pyridine core, and a carboxamide group. These structural components are critical for its biological activity. The presence of the thiazole ring is particularly significant as it has been associated with various pharmacological effects.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit antitumor properties . In a study involving various thiazole-containing compounds, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance, compounds with methyl substitutions on the phenyl ring enhanced cytotoxicity against cancer cell lines such as Jurkat and A-431, suggesting that structural modifications can lead to improved antitumor efficacy .
Anticonvulsant Activity
Thiazole derivatives have also been reported to possess anticonvulsant activity . In a series of experiments, specific thiazole-integrated compounds demonstrated significant protective effects against seizures in animal models. The SAR analysis highlighted that modifications in the phenyl ring directly influenced anticonvulsant potency .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain synthesized thiazole compounds exhibited higher antibacterial activity compared to conventional antibiotics, indicating their potential as new antimicrobial agents .
Study 1: Antitumor Efficacy
In a controlled study published in 2021, a series of thiazole-based compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited IC50 values less than 10 µM against A-431 cells, demonstrating significant antitumor activity .
Study 2: Anticonvulsant Properties
A separate investigation focused on the anticonvulsant properties of thiazole derivatives found that certain compounds provided up to 100% protection against induced seizures in rodent models. The study emphasized the importance of the methoxy group in enhancing anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications impact biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Methyl group at position 4 | Increases cytotoxicity |
| Presence of thiazole ring | Essential for antitumor activity |
| Substituted phenyl groups | Enhances anticonvulsant properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a polycyclic heteroaromatic system but differs in core structure (imidazo[1,2-a]pyridine vs. pyrazolo[4,3-c]pyridine). Key distinctions include:
- Electron-withdrawing groups: The imidazo-pyridine derivative features a nitro group and cyano substituent, enhancing electrophilicity, whereas the pyrazolo-pyridine compound lacks such groups.
- Substituent positions : The THF-methyl group in the target compound may confer conformational flexibility, contrasting with the rigid phenethyl and ester groups in the imidazo-pyridine analog .
Physical and Spectroscopic Properties
Data from provide benchmarks for similar compounds:
The absence of comparable spectral or melting point data for the target compound limits direct property comparisons. However, the imidazo-pyridine’s IR and HRMS validation () underscores the importance of multimodal characterization for structurally complex heterocycles .
Methodological Insights from Analogous Studies
highlights comparative techniques (e.g., spectrofluorometry vs. tensiometry) for critical micelle concentration (CMC) determination in quaternary ammonium compounds. For instance, spectrofluorometry might probe interactions with biological membranes, leveraging aromatic fluorophores inherent to its structure .
Q & A
Q. Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Critical Peaks/Data | Purpose |
|---|---|---|
| 1H NMR | δ 8.2–8.5 ppm (pyridine H), δ 4.1–4.3 ppm (THF-CH₂) | Core structure validation |
| 13C NMR | δ 165–170 ppm (C=O), δ 55–60 ppm (O-CH₂) | Functional group assignment |
| HRMS | m/z 467.1823 (M+H⁺) | Molecular formula confirmation |
Q. Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Over-alkylation of thiazole | Excess alkylating agent | Use stoichiometric control |
| Carboxamide hydrolysis | Acidic/basic conditions | Buffer at neutral pH during synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
